Product packaging for [Bis(dimethylamino)methylene]malononitrile(Cat. No.:CAS No. 31774-36-4)

[Bis(dimethylamino)methylene]malononitrile

Cat. No.: B3259353
CAS No.: 31774-36-4
M. Wt: 164.21 g/mol
InChI Key: GRPULZMNGWULPL-UHFFFAOYSA-N
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Description

Contextualization within Push-Pull Ethylene (B1197577) Chemistry

Push-pull ethylenes, also known as donor-acceptor substituted ethylenes, are a class of organic molecules that feature an electron-donating group (donor) and an electron-withdrawing group (acceptor) at opposite ends of a C=C double bond. This arrangement results in a significant polarization of the π-electron system, leading to a high dipole moment and unique reactivity. The electron-donating groups, typically containing lone pairs of electrons such as amino or alkoxy groups, "push" electron density into the double bond. Conversely, electron-withdrawing groups, such as cyano (nitrile) or carbonyl groups, "pull" electron density away from the double bond.

In [Bis(dimethylamino)methylene]malononitrile, the two dimethylamino groups act as potent electron donors, while the two cyano groups of the malononitrile (B47326) moiety serve as strong electron acceptors. This geminal substitution pattern on each carbon of the ethylene core creates a highly polarized system. The significant charge separation in such molecules can be represented by a zwitterionic resonance structure, which contributes to their distinct properties.

Historical Academic Investigations and Early Discoveries of this compound

The study of push-pull ethylenes has its roots in the broader investigation of enamines and activated olefins. The Knoevenagel condensation, a classic organic reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (such as malononitrile), has been a foundational method for the synthesis of related structures. researchgate.net Over the years, various catalysts and reaction conditions have been explored to improve the efficiency and applicability of this reaction. researchgate.net

While a definitive first synthesis of this compound is not readily apparent in the reviewed literature, the synthesis of analogous compounds provides a historical framework. For instance, the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone, a related push-pull system, was reported by Tolmachev and co-workers in 1983 through the condensation of cyclopentanone (B42830) and N,N-Dimethylformamide dimethyl acetal (B89532). mdpi.com The synthesis of various arylidenemalononitriles, which share the malononitrile acceptor moiety, has been extensively studied using different catalysts and conditions, highlighting the long-standing interest in this class of compounds. researchgate.net The general synthetic strategy often involves the reaction of a precursor with an active methylene compound like malononitrile in the presence of a base or other catalyst.

Significance of Electronic Structure in this compound Research

The electronic structure of this compound is central to its academic significance. The strong intramolecular charge transfer from the dimethylamino donors to the malononitrile acceptor results in a number of key features:

Reduced Bond Order of the Central C=C Bond: The polarization of the double bond leads to a decrease in its π-bond order, making it longer than a typical C=C double bond and facilitating rotation around this bond.

High Dipole Moment: The significant charge separation gives the molecule a large ground-state dipole moment.

Non-linear Optical Properties: The highly polarizable nature of the electron system in push-pull ethylenes often leads to significant non-linear optical (NLO) properties, making them of interest for applications in materials science.

The study of the electronic structure of push-pull systems often involves a combination of experimental techniques, such as NMR and IR spectroscopy, and computational modeling to understand the charge distribution and its effects on molecular properties and reactivity.

Detailed Research Findings

The academic investigation of this compound and related compounds has yielded valuable data on their synthesis and properties. Below are tables summarizing some of these findings.

Synthesis of Related Push-Pull Ethylenes

CompoundReactantsCatalyst/ConditionsYieldReference
2,5-Bis((dimethylamino)methylene)cyclopentanoneCyclopentanone, N,N-Dimethylformamide dimethyl acetalDBN, DMF, 160–195 °C, 10 h50% mdpi.com
2,5-Bis((dimethylamino)methylene)cyclopentanoneCyclopentanone, N,N-Dimethylformamide dimethyl acetalDBN, reflux, 5 days42% mdpi.com
ArylidenemalononitrilesAromatic aldehydes, MalononitrileLiOH·H₂O, water, room temp, 1-6 minExcellent researchgate.net

Spectroscopic Data of a Related Compound: 2-[(bis-methylthio)methylene]malononitrile

Spectroscopic TechniqueObserved DataReference
¹H NMR (300 MHz, CDCl₃)δ 2.76 (s, 6H, -SCH₃) rsc.org
¹³C NMR (300 MHz, CDCl₃)δ 184.0 (-C(S-Me)₂), 112.8 (-CN), 76.3 (-C(CN)₂), 19.3 (-SCH₃) rsc.org
IR (ν, cm⁻¹)2209 (s, -CN) rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4 B3259353 [Bis(dimethylamino)methylene]malononitrile CAS No. 31774-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(dimethylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-11(2)8(12(3)4)7(5-9)6-10/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPULZMNGWULPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Bis Dimethylamino Methylene Malononitrile

Established Synthetic Routes to [Bis(dimethylamino)methylene]malononitrile

The synthesis of this compound, while not extensively documented in readily available literature, can be inferred through analogous reactions with other active methylene (B1212753) compounds. The core of its synthesis lies in the reaction of malononitrile (B47326) with a reagent capable of introducing a geminal bis(dimethylamino)methylene group.

One plausible and established method for the synthesis of analogous compounds, such as 2-[(bis-methylthio)methylene]malononitrile, involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide. rsc.org By analogy, a similar reaction with a source of dimethylamine (B145610) could potentially yield the target compound.

A more direct approach involves the use of reagents specifically designed for the introduction of a bis(dimethylamino)methylene unit. Reagents such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) and Gold's reagent ([(dimethylamino)methylidene]dimethylammonium chloride) are known to react with active methylene compounds to form enamines and related structures. For instance, N,N,N′,N′-Tetramethylformamidinium chloride, a precursor to Gold's reagent, reacts with ethyl cyanoacetate (B8463686) in the presence of a base to yield ethyl (dimethylaminomethylene)cyanoacetate. wikipedia.org A similar reaction with malononitrile could conceivably lead to the formation of this compound, likely through a stepwise process.

Furthermore, the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone is achieved through the reaction of cyclopentanone (B42830) with an excess of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in the presence of a base. mdpi.com This suggests that the reaction of malononitrile with a significant excess of an aminal ester or a related reagent under forcing conditions could potentially lead to the desired bis-substituted product. However, the propensity of malononitrile to undergo self-condensation and polymerization under basic conditions presents a significant synthetic challenge that would need to be carefully managed. researchgate.net

Starting MaterialReagent(s)Key ConditionsAnalogous Product
Malononitrile1. Carbon Disulfide, Base 2. Methyl IodideStepwise reaction2-[(bis-methylthio)methylene]malononitrile rsc.org
Ethyl CyanoacetateN,N,N′,N′-Tetramethylformamidinium chloride, Base-Ethyl (dimethylaminomethylene)cyanoacetate wikipedia.org
CyclopentanoneN,N-Dimethylformamide dimethyl acetal (excess), BaseHigh Temperature2,5-Bis((dimethylamino)methylene)cyclopentanone mdpi.com

Mechanistic Studies of this compound Formation

Detailed mechanistic studies for the formation of this compound are not currently available in the literature. However, based on the principles of enamine and ketene (B1206846) aminal chemistry, a plausible mechanism can be proposed.

The reaction likely proceeds through the initial deprotonation of malononitrile by a base to form a resonance-stabilized carbanion. This carbanion would then act as a nucleophile, attacking the electrophilic carbon of a reagent like a tetramethylformamidinium salt or Bredereck's reagent. This would lead to the formation of an intermediate, likely (dimethylaminomethylene)malononitrile (B15761), after the elimination of a leaving group.

The formation of the second carbon-nitrogen bond to create the geminal bis-enamine structure would require a second equivalent of the aminating reagent. The (dimethylaminomethylene)malononitrile intermediate, while less acidic than malononitrile itself, could potentially be deprotonated at the remaining C-H bond of the original methylene group under sufficiently basic conditions, or the reaction could proceed through an alternative pathway involving the reactivity of the enamine double bond. Further investigation is required to elucidate the precise mechanistic details.

Optimization of Synthetic Pathways

Given the absence of a standardized, high-yielding synthesis for this compound, significant opportunities for optimization exist. Key parameters to consider would include the choice of solvent, base, temperature, and the specific aminating reagent.

The prevention of malononitrile polymerization is a critical aspect. The use of non-polar, aprotic solvents and carefully controlled temperatures could mitigate this side reaction. The choice of base is also crucial; a non-nucleophilic, sterically hindered base might be preferable to prevent unwanted side reactions.

Furthermore, a systematic comparison of different aminating agents, such as various tetramethylformamidinium salts with different counter-ions or other commercially available bis(dimethylamino)methane derivatives, could lead to the identification of a more efficient reagent. The stoichiometry of the reactants would also need to be carefully optimized to favor the formation of the bis-substituted product over the mono-substituted intermediate.

Derivatization Strategies for this compound

The unique electronic structure of this compound, with its electron-rich double bond and electrophilic nitrile groups, suggests a wide range of possibilities for derivatization.

Functionalization at the Dicyanovinyl Moiety

The dicyanovinyl group is a well-known electron-withdrawing moiety and a versatile handle for further chemical transformations. The two nitrile groups are susceptible to nucleophilic attack, which could lead to the formation of various heterocyclic systems. For instance, reactions with hydrazines could potentially yield pyrazole (B372694) derivatives, while reactions with hydroxylamine (B1172632) could lead to isoxazoles.

The carbon-carbon double bond, being highly electron-rich due to the two dimethylamino groups, is expected to be reactive towards electrophiles. Electrophilic addition reactions could potentially introduce a variety of functional groups at the carbon atom bearing the nitrile groups. However, the steric hindrance from the dimethylamino groups might influence the feasibility of such reactions.

Modifications of the Amino Substituents

The dimethylamino groups of this compound are also potential sites for chemical modification. While the nitrogen atoms are part of an enamine system and thus less basic than simple tertiary amines, they could potentially undergo quaternization with strong alkylating agents.

Transamination reactions, where the dimethylamino groups are displaced by other amines, could also be a viable strategy for introducing different functionalities. This would allow for the synthesis of a library of related compounds with tailored electronic and steric properties. The success of such reactions would likely depend on the nucleophilicity of the incoming amine and the reaction conditions.

Extension to Oligomeric and Polymeric Architectures

The bifunctional nature of this compound, with its reactive dicyanovinyl moiety and amino groups, makes it an interesting candidate as a monomer for the synthesis of oligomers and polymers.

Polycondensation reactions involving the dicyanovinyl group could potentially lead to the formation of novel polymer backbones. For example, if the nitrile groups can be induced to participate in cycloaddition reactions, this could provide a pathway to ladder-type polymers.

Furthermore, if the amino groups can be functionalized with polymerizable units, this compound could serve as a cross-linking agent or as a monomer in the synthesis of polymers with pendant push-pull chromophores. The strong intramolecular charge transfer character of the molecule suggests that such polymers could have interesting optical and electronic properties. Further research is needed to explore these possibilities.

Advanced Reaction Chemistry of this compound

Nucleophilic and Electrophilic Reactivity Profiles

This compound exhibits a dual reactivity profile, capable of reacting as both a nucleophile and an electrophile, a direct consequence of its push-pull nature. The electron density is significantly shifted from the nitrogen atoms of the dimethylamino groups towards the cyano groups, leading to a nucleophilic character at the carbon atom bearing the amino groups and an electrophilic character at the carbon atom bearing the cyano groups.

Enamines are known to be moderately nucleophilic due to the ability of the nitrogen lone pair to donate electron density into the double bond. youtube.com This enhanced nucleophilicity allows them to react with a range of electrophiles under milder conditions than simple alkenes. oregonstate.edu In the case of this compound, the presence of two dimethylamino groups further enhances the electron density of the double bond, making it a potent nucleophile. This reactivity is exemplified in reactions such as electrophilic hydrosilylation, where electron-rich enamines undergo addition of a silyl (B83357) group. nih.gov

Conversely, the strong electron-withdrawing nature of the two cyano groups renders the other carbon of the double bond electrophilic. This allows for nucleophilic attack at this position. The reactivity of substituted methylenemalononitriles with nucleophiles has been a subject of study, highlighting the susceptibility of the double bond to nucleophilic addition. acs.org In general, aromatic rings, which are typically nucleophilic, can become electrophilic and undergo nucleophilic aromatic substitution when substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org This principle can be extended to the double bond in this compound, where the cyano groups activate the molecule towards nucleophilic attack.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The classification of cycloaddition reactions is often based on the number of π-electrons involved from each component. numberanalytics.com

This compound, as a push-pull alkene, can participate in various cycloaddition reactions, acting as either the 2π or the 4π component depending on the reaction partner. The high polarization of the double bond influences its reactivity and regioselectivity in these transformations.

One of the most common types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. chemistrytalk.orgbeilstein-journals.orgrsc.org While specific examples involving this compound in Diels-Alder reactions are not extensively documented in readily available literature, its electron-deficient character at the dicyanomethylene carbon suggests it could act as a potent dienophile.

Another important class of cycloadditions is the [2+2] cycloaddition, which forms a four-membered ring. numberanalytics.com These reactions are often promoted photochemically. Push-pull chromophores, a category to which this compound belongs, can be synthesized via [2+2] cycloaddition-retroelectrocyclization reactions between electron-rich alkynes and electron-deficient alkenes. beilstein-journals.org This highlights the potential of the double bond in this compound to participate in such cycloadditions.

Furthermore, 1,3-dipolar cycloadditions, or [3+2] cycloadditions, are effective methods for synthesizing five-membered heterocyclic rings. chemistrytalk.org The polarized nature of this compound would make it a suitable partner for various 1,3-dipoles.

Photoinduced Chemical Transformations

The photochemistry of push-pull systems like this compound is a field of significant interest due to their potential applications in molecular switches and other light-responsive materials. The absorption of light can lead to electronic excitation, populating higher energy states and enabling chemical reactions that are not accessible under thermal conditions.

A key photoinduced transformation in push-pull systems is photoisomerization, typically involving the trans to cis (or E to Z) isomerization around the central double bond. nih.govchemrxiv.orgacs.org This process is often reversible and can be triggered by light of a specific wavelength. The efficiency of this isomerization is influenced by the nature of the donor and acceptor groups. In push-pull azobenzenes, for instance, the strength of the push-pull character affects the energy levels of the excited states and the isomerization mechanism. acs.org Similar principles are expected to govern the photoisomerization of this compound.

In addition to isomerization, other photochemical reactions can occur. The photolysis of push-pull dyes based on malononitrile in the presence of an iodonium (B1229267) salt has been shown to initiate polymerization reactions. researchgate.net This indicates that under irradiation, this compound could generate reactive species capable of initiating further chemical transformations. The photochemistry of enamines and enaminones, which share structural similarities with the target compound, includes [2+2] cycloadditions and other rearrangements. researchgate.net For example, visible light-induced photocatalytic conversion of enamines can lead to the formation of amides through a [2+2] cycloaddition with singlet oxygen. youtube.com

Theoretical and Computational Investigations of Bis Dimethylamino Methylene Malononitrile

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of [Bis(dimethylamino)methylene]malononitrile are fundamental to understanding its reactivity and optical characteristics. Computational methods allow for a detailed analysis of its molecular orbitals and electron density distribution.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For molecules similar to this compound, such as p-N,N-dimethylaminobenzylidenemalononitrile (DBM), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometry and frontier molecular orbitals (FMOs). nih.gov These calculations reveal the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation. irjweb.com For DBM, the HOMO-LUMO gap was calculated to be 3.46 eV. nih.gov This value is indicative of a molecule that can be readily excited, a common feature of organic chromophores.

The analysis of the FMOs in related malononitrile (B47326) derivatives often shows that the HOMO is primarily localized on the electron-donating dimethylamino groups and the π-system of the methylene (B1212753) bridge. In contrast, the LUMO is typically centered on the electron-withdrawing malononitrile group. This separation of the HOMO and LUMO is characteristic of a "push-pull" system, which is known to give rise to interesting optical properties, including intramolecular charge transfer (ICT). conicet.gov.ar

Table 1: Representative Frontier Molecular Orbital Energies Calculated with DFT (Note: The following data is illustrative and based on calculations for structurally similar compounds like p-N,N-dimethylaminobenzylidenemalononitrile.)

Molecular OrbitalEnergy (eV)
LUMO-1.8096
HOMO-6.2967
HOMO-LUMO Gap 4.4871

This interactive table is based on data from a theoretical DFT analysis of a triazine derivative. irjweb.com

Ab Initio and Post-Hartree-Fock Methods

While DFT is a workhorse for many computational studies, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results, especially for systems where electron correlation is significant. researchgate.net For instance, in a study of bis(dimethylamino)squaraine, an isomer of the title compound, ab initio calculations at the MP2/6-31G* level were used to determine its minimum-energy nuclear configuration. q-chem.comnih.gov

Energetics of Rotational Isomerism and Conformations

The presence of single bonds in this compound allows for rotation around these bonds, leading to different conformations or rotational isomers (rotamers). The energetic landscape of these rotations is critical for understanding the molecule's flexibility and the population of different conformers at thermal equilibrium.

Potential Energy Surface Mapping

Potential energy surface (PES) scanning is a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as bond rotation angles (dihedrals). q-chem.comuni-muenchen.de By systematically rotating a specific bond and optimizing the rest of the molecular geometry at each step, a profile of the potential energy as a function of the dihedral angle can be generated. This profile reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states for rotation.

For molecules with amide-like bonds, such as the C-N bonds in the dimethylamino groups of this compound, this technique is particularly insightful. For example, a PES scan for the rotation around the C-N bond in a formamide (B127407) derivative was performed in steps of 10° to identify the rotational barrier. researchgate.net A similar approach for this compound would involve scanning the dihedral angles associated with the rotation of the dimethylamino groups. This would likely reveal a significant energy barrier due to the partial double bond character of the C-N bonds, a consequence of the delocalization of the nitrogen lone pair into the π-system.

Influence of Substituents on Rotational Barriers

The energy barriers to rotation can be significantly influenced by the nature of substituents on the molecule. Computational studies on para-substituted anilines and phenols have shown that electron-withdrawing substituents tend to increase the rotational barrier around the phenyl-NH2 or phenyl-OH bond, while electron-donating substituents have the opposite effect. doaj.org This is attributed to the substituent's influence on the degree of π-conjugation and, consequently, the double bond character of the bond being rotated.

In the context of this compound, introducing substituents on the dimethylamino groups or the malononitrile moiety would be expected to alter the rotational barriers. For instance, replacing the methyl groups with bulkier alkyl groups would likely increase the steric hindrance, thereby raising the rotational barrier. Conversely, substituents that alter the electronic "push-pull" character of the molecule could either increase or decrease the barrier by modifying the extent of electron delocalization. DFT calculations are a powerful tool for systematically investigating these substituent effects and predicting their impact on the conformational dynamics of the molecule. nih.govmdpi.com

Table 2: Representative Calculated Rotational Barriers for Amide-like Bonds (Note: The following data is illustrative and based on calculations for N-benzhydrylformamides.)

CompoundRotational Barrier (kcal/mol)
N-benzhydrylformamide20-23
N-methyl-N-benzhydrylformamide20-23
ortho-iodo-N-benzhydrylformamide20-23

This interactive table is based on data from a DFT study on N-benzhydrylformamide and its derivatives. nih.govmdpi.com

Photophysical Property Prediction and Excited State Dynamics

The "push-pull" electronic structure of this compound suggests that it may possess interesting photophysical properties. Computational methods are invaluable for predicting these properties and for simulating the dynamics of the molecule after it absorbs light.

Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.gov By calculating the energies of the excited states and the oscillator strengths for transitions from the ground state to these excited states, one can predict the absorption maxima (λmax). For molecules with intramolecular charge transfer character, TD-DFT can predict the low-energy absorption bands that are often sensitive to the solvent polarity. nih.gov

Beyond predicting spectra, computational methods can be used to explore the dynamics of the molecule in its excited state. Nonadiabatic molecular dynamics simulations, for example, can track the evolution of the molecule's geometry and electronic state after photoexcitation. diva-portal.orgresearchgate.net These simulations can reveal the pathways for energy dissipation, such as internal conversion, intersystem crossing to a triplet state, or fluorescence. For push-pull systems, these dynamics are often complex and can involve significant geometry changes, such as twisting around single bonds, leading to the formation of twisted intramolecular charge transfer (TICT) states. While specific excited-state dynamics simulations for this compound are not prevalent, studies on analogous systems like 4-(N,N-dimethylamino)benzonitrile (DMABN) provide a framework for how such investigations would be conducted. diva-portal.orgresearchgate.net

Time-Dependent DFT (TD-DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. cecam.org For push-pull systems like this compound, TD-DFT is instrumental in predicting and interpreting their photophysical properties, such as UV-visible absorption spectra. acs.org

Research on similar push-pull dyes demonstrates that the choice of functional and the inclusion of solvent effects are critical for accurate predictions. nih.govresearchgate.net Functionals like B3LYP and M05, combined with basis sets such as 6-311G(d,p), are commonly used to optimize ground state geometries and calculate excited-state properties. acs.org The performance of different functionals is often assessed by comparing calculated absorption data with experimental results. nih.gov For instance, studies on various dyes have shown that TD-DFT can effectively estimate transition energies and the charge-transfer character of electronic excitations. nih.gov

The accuracy of TD-DFT calculations is highly dependent on the chosen exchange-correlation functional, and there is no single functional that performs perfectly for all types of electronic excitations. benasque.org For charge-transfer (CT) excitations, which are characteristic of push-pull molecules, standard functionals can sometimes provide inaccurate results. Therefore, careful benchmarking against experimental data or higher-level computational methods is often necessary. nih.gov The use of continuum solvent models, such as the Polarizable Continuum Model (PCM), is also crucial for accurately predicting spectral data in solution, as these models account for the influence of the solvent's dielectric environment on the molecule's electronic structure. researchgate.netnih.gov

Table 1: Common Functionals and Basis Sets in TD-DFT Studies of Push-Pull Systems

FunctionalBasis SetApplicationReference
B3LYP6-311G(d,p)Optimization of ground and excited-state geometries, investigation of photophysical properties. acs.org
M056-31G*Prediction of geometrical and spectral parameters, especially when solvent effects are included. researchgate.net
MPW1PW916-311+G(2d,p)Computation of transition energies, particularly for studying intramolecular charge transfer. nih.gov
VariousN/AAssessed for prediction of Charge Transfer (CT) excitations in push-pull compounds. nih.gov

Non-Adiabatic Dynamics Simulations

Non-adiabatic dynamics simulations are essential for understanding the relaxation pathways of molecules from their electronically excited states. llnl.gov These simulations model processes where the Born-Oppenheimer approximation—which assumes that electronic and nuclear motions are independent—breaks down. llnl.gov This is common in photochemical reactions and de-excitation processes involving conical intersections.

For molecules structurally related to this compound, such as 2-[4-(dimethylamino)benzylidene]malononitrile (DMN), non-adiabatic decay dynamics have been investigated using surface hopping simulations at the semiempirical OM2/MRCI level. nih.gov These simulations predicted an S1 state lifetime of 1.2 picoseconds, which aligns with experimental findings. nih.gov The dominant deactivation pathway was identified as twisting around the central C=C double bond, accompanied by pyramidalization at one of the carbon atoms, leading to a conical intersection with the ground state (S0). nih.gov

Similarly, simulations on 4-(N,N-dimethylamino)benzonitrile (DMABN), a classic molecule exhibiting dual fluorescence, have been performed using a combination of quantum mechanics/molecular mechanics (QM/MM) methods and the fewest switches surface hopping algorithm. nih.govresearchgate.net These studies help to unambiguously assign fluorescence bands to specific molecular structures, such as the locally excited (LE) and twisted intramolecular charge transfer (TICT) states. nih.govresearchgate.net The transformation from the LE to the TICT state was shown to occur via intramolecular rotation. nih.govresearchgate.net These findings suggest that for this compound, torsional motions around the central double bond are likely a key coordinate in its excited-state relaxation dynamics.

Solvent Effects on Molecular Structure and Reactivity

The molecular structure and reactivity of push-pull compounds are often highly sensitive to the solvent environment. The polarity of the solvent can significantly influence the geometry and the electronic distribution in both the ground and excited states. acs.org

Theoretical studies on related molecules, such as dimethylaminobenzophenone, have utilized the polarizable continuum model (PCM) to describe solvent effects. nih.gov These calculations show that polar solvents can cause a large redshift (a shift to longer wavelengths) in the absorption maximum, which is indicative of the excited state having a more pronounced intramolecular charge transfer (ICT) character than the ground state. nih.gov The presence of a polar solvent can significantly alter the shape of the potential energy curves for excited-state processes, like intramolecular twisting, facilitating the formation of twisted intramolecular charge transfer (TICT) states. nih.gov

For some systems, specific solvent interactions like hydrogen bonding can play a crucial role. A TD-DFT study on 4-dimethylaminobenzonitrile (DMABN) in methanol (B129727) showed that the formation of a hydrogen bond between the nitrile group and the solvent strengthens significantly in the TICT state. researchgate.net This specific interaction can facilitate the deactivation of the excited state and explain fluorescence quenching in protic solvents. researchgate.net This highlights that for this compound, both general polarity effects and specific solute-solvent interactions must be considered to fully understand its behavior in solution.

Reaction Mechanism Modeling

Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions. Density Functional Theory (DFT) is frequently used to map out the potential energy surfaces of reactions, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net

For reactions involving malononitrile, DFT calculations at the B3LYP/6-31G(d) level have been used to investigate the reaction mechanism for the synthesis of complex heterocyclic compounds. researchgate.net One study on the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile, catalyzed by magnesium ethoxide, demonstrated that the catalyst provides an alternative reaction pathway with a significantly lower activation energy compared to the uncatalyzed reaction. researchgate.net By calculating the geometries and frequencies, and performing intrinsic reaction coordinate (IRC) analysis, the authenticity of the transition states was confirmed. researchgate.net

In the context of synthesizing derivatives like this compound, reaction modeling can help optimize conditions. For the synthesis of the related 2,5-bis((dimethylamino)methylene)cyclopentanone, it was found that the removal of methanol, a byproduct of the condensation reaction between a ketone and N,N-dimethylformamide dimethyl acetal (B89532), is crucial for obtaining a high yield of the desired bis-condensation product. mdpi.com This suggests that computational modeling of the reaction profile, including the role of byproducts and catalysts, could provide valuable insights for improving the synthesis of this compound.

Spectroscopic and Photophysical Properties of Bis Dimethylamino Methylene Malononitrile

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of molecules like [Bis(dimethylamino)methylene]malononitrile is dominated by strong intramolecular charge-transfer (ICT) bands. This is characteristic of "push-pull" systems where an electron-donating group is conjugated with an electron-accepting group.

The primary electronic transition observed in this compound is a π-π* transition with significant charge-transfer character. In this process, absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull molecules, the HOMO is typically localized on the electron-donating fragment, while the LUMO is centered on the electron-accepting fragment. Consequently, the excitation leads to a substantial redistribution of electron density, creating a more polar excited state compared to the ground state.

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect is a hallmark of compounds with a large difference in dipole moment between their ground and excited states, such as push-pull molecules. As the polarity of the solvent increases, it preferentially stabilizes the more polar excited state, leading to a red shift (bathochromic shift) in the absorption maximum. This is known as positive solvatochromism.

Studies on various push-pull systems containing the malononitrile (B47326) acceptor demonstrate this behavior. For example, the solvatochromic behavior of D-π-A compounds based on a 2-(3-boryl-2-thienyl)thiazole π-linker and an indandione acceptor moiety has been investigated, showing significant shifts in absorption and emission spectra with varying solvent polarity. nih.gov Similarly, a series of push-pull dyes based on a pyrene (B120774) donor showed solvatochromic effects, although some exhibited negative solvatochromism depending on the specific acceptor and its ability to form hydrogen bonds. mdpi.com

For a representative understanding, the solvatochromic data for a related push-pull malononitrile derivative, 2-{(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile (DCV iaea.org), is presented below. nih.gov It is important to note that while this compound shares the dimethylamino donor and malononitrile acceptor motifs, the conjugated bridge is different, which will influence the exact absorption wavelengths.

Table 1: UV-Vis Absorption Maxima (λmax) of a Related Malononitrile Derivative (DCV iaea.org) in Various Solvents nih.gov

Note: This data is for a related compound and serves as an illustrative example of the expected solvatochromic behavior.

SolventPolarity (ET(30) kcal/mol)λmax (nm)
Toluene33.9496
Chloroform39.1516
Acetonitrile45.6510

The data generally shows a shift to longer wavelengths in more polar solvents, which is indicative of positive solvatochromism arising from an intramolecular charge-transfer transition.

Fluorescence and Emission Spectroscopy

Many push-pull molecules are fluorescent, and their emission properties are also highly sensitive to the environment. The emission results from the radiative decay of the excited ICT state back to the ground state.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. Both are crucial parameters for potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Specific quantum yield and lifetime measurements for this compound are not extensively reported. However, studies on similar malononitrile-based push-pull dyes often show that these values are highly dependent on the solvent. For instance, some push-pull molecules exhibit high quantum yields in nonpolar solvents, which decrease as solvent polarity increases. nih.gov This is often attributed to the increased stabilization of the polar ICT state in polar solvents, which can promote non-radiative decay pathways.

For illustrative purposes, the fluorescence data for a D-π-A system with a dimethylhydrazonyl donor and a boryl-thienyl-thiazole-indandione core is presented.

Table 2: Illustrative Fluorescence Data for a Related Push-Pull System nih.gov

Note: This data is for a related compound and serves as an example of typical fluorescence properties.

SolventEmission λmax (nm)Quantum Yield (ΦF)Lifetime (τF, ns)
Toluene5800.762.12
Dichloromethane6410.060.40
Acetonitrile6610.010.14

In some molecular systems, structural modifications can lead to significant fluorescence enhancement. For aminomethylene substituted compounds, restricting intramolecular rotation (TIR) in the excited state is a key mechanism for enhancing fluorescence. In flexible molecules, rotational or vibrational motions can provide non-radiative decay pathways for the excited state, thus quenching fluorescence. By creating a more rigid molecular structure, these non-radiative pathways can be suppressed, leading to an increase in the fluorescence quantum yield.

Another mechanism for fluorescence enhancement is the "amino conjugation effect". mdpi.com The introduction of certain substituents can lead to a more planar geometry around the nitrogen atom of the amino group, enhancing its conjugation with the π-system. mdpi.com This can result in a more intense charge-transfer character in the excited state and higher fluorescence quantum yields. mdpi.com

Advanced Spectroscopic Techniques

To gain a deeper understanding of the structure and electronic properties of this compound and related compounds, advanced spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure. For instance, in the synthesis of a related compound, 2,5-Bis((dimethylamino)methylene)cyclopentanone, the ¹H NMR spectrum shows a characteristic singlet for the vinylic protons around δ 7.06 ppm and a singlet for the dimethylamino protons around δ 2.98 ppm. charge-transfer.pl The ¹³C NMR spectrum provides information on the carbon framework, with the carbon of the C=C double bond appearing at δ 143.4 ppm and the carbons of the dimethylamino groups at δ 42.1 ppm. charge-transfer.pl

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within a molecule. For malononitrile derivatives, a strong absorption band corresponding to the C≡N stretching vibration is expected in the region of 2200-2230 cm⁻¹. The C=C stretching vibration of the enamine system would also be a prominent feature.

Transient Absorption Spectroscopy: This technique is used to study the properties of short-lived excited states. By measuring the absorption of a sample after excitation with a short laser pulse, information about the lifetime, energy, and decay pathways of the excited state can be obtained. While specific transient absorption data for the title compound is not available, studies on similar molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN) have been crucial in elucidating the dynamics of intramolecular charge transfer.

Photoelectron Spectroscopy (UPS/XPS)

No published studies containing experimental or theoretical data on the ultraviolet photoelectron spectroscopy (UPS) or X-ray photoelectron spectroscopy (XPS) of this compound could be located. This type of analysis would provide valuable information on the core and valence electron binding energies, shedding light on the electronic structure and the effects of the strong donor-acceptor character of the molecule. However, at present, such data has not been reported.

Circular Dichroism (CD) Spectroscopy (for chiral derivatives)

Similarly, there is no available literature on the synthesis or circular dichroism (CD) spectroscopy of chiral derivatives of this compound. While the synthesis of other chiral malononitrile derivatives has been reported, their chiroptical properties have not been characterized by CD spectroscopy. Therefore, no data on the differential absorption of circularly polarized light by chiral analogues of this compound exists in the current scientific literature.

Applications of Bis Dimethylamino Methylene Malononitrile in Advanced Chemical Research

Supramolecular Chemistry and Self-Assembly

The unique electronic and structural characteristics of [Bis(dimethylamino)methylene]malononitrile] make it a molecule of interest in the field of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The principles of molecular self-assembly and molecular recognition are central to this field, governing the spontaneous association of molecules under thermodynamic equilibrium to form well-defined, stable structures.

Design of Molecular Recognition Systems

While direct research on this compound as a primary component in molecular recognition systems is not extensively documented, its structural motifs are relevant to the design of such systems. The dimethylamino groups can act as hydrogen bond acceptors, and the nitrile groups can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. These features are fundamental to the design of molecules capable of selective binding to specific guests or templates.

Derivatives of similar compounds, such as ketocyanines, which can be synthesized from precursors like 2,5-bis((dimethylamino)methylene)cyclopentanone, have been recognized for their potential in ion recognition. mdpi.com This suggests that the core structure of this compound could be functionalized to create sophisticated host-guest systems for the selective recognition of ions or small molecules. The development of bioresponsive precursors for intracellular self-assembly also highlights how specific molecular triggers can initiate the formation of nanostructures, a principle that could be applied to systems incorporating this compound. nih.gov

Formation of Ordered Nanostructures

The ability of molecules to self-assemble into ordered nanostructures is a cornerstone of bottom-up nanotechnology. While specific studies detailing the formation of ordered nanostructures solely from this compound are limited, the molecular design principles suggest its potential in this area. The planarity and potential for intermolecular interactions, such as π-π stacking and hydrogen bonding, could facilitate the formation of one-dimensional stacks or two-dimensional sheets.

Research in related fields has demonstrated the formation of supramolecular strands from complementary components through molecular recognition-directed self-assembly. researchgate.net By modifying this compound with appropriate recognition units, it could be guided to co-assemble with other molecules into complex, ordered architectures. The creation of bioresponsive nanomaterials that self-assemble inside cells in response to specific physiological cues further illustrates the advanced potential of tailored molecular designs for forming ordered structures in complex environments. nih.gov

Organic Electronics and Optoelectronics Research

In the realm of organic electronics and optoelectronics, the search for novel materials with tailored properties is a continuous effort. The electronic properties of this compound, characterized by its electron-rich dimethylamino groups (donors) and electron-withdrawing malononitrile (B47326) group (acceptor), make it an intriguing candidate for various applications in this field.

As a Building Block for Organic Semiconductors

The intrinsic donor-acceptor structure of this compound makes it a valuable building block for the synthesis of more complex organic semiconductors. This molecular design strategy is crucial for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which in turn dictates their charge injection and transport properties.

While this compound itself may not be the final active material, it can be incorporated into larger conjugated systems to create materials with desired electronic characteristics for applications in organic field-effect transistors (OFETs) and other electronic devices.

Contributions to Organic Light-Emitting Diodes (OLEDs) Research

The application of this compound in Organic Light-Emitting Diodes (OLEDs) is an area of ongoing research. The strong intramolecular charge transfer character of such donor-acceptor molecules can lead to materials with high fluorescence quantum yields, a key requirement for efficient light emission in OLEDs.

Research in Organic Photovoltaics (OPVs)

The field of organic photovoltaics (OPVs) has seen significant interest in donor-acceptor molecules for use as the active layer in solar cells. The malononitrile group is a well-known and effective electron acceptor used in the design of non-fullerene acceptors for OPVs.

A study on a small organic molecule containing a malononitrile group as the acceptor and N,N-dimethyl aniline (B41778) as the donor, which shares structural similarities with this compound, demonstrated its potential in the fabrication of organic solar cells. The device, with a configuration of FTO/TiO2/dye/electrolyte/Pt electrode, yielded the following results under simulated sunlight:

Cell StructureVoc (V)Jsc (mA·cm-2)Fill Factor (FF)Efficiency (%)
FTO/TiO2/dye/molecules/electrolyte/Pt electrode0.2330.0290.31940.002

This research underscores the potential of malononitrile-based compounds in OPV applications, even with simple molecular structures. Furthermore, precursors for ketocyanine dyes, which can be derived from related starting materials, are noted for their applications in photovoltaic and solar cells. mdpi.com

Development of Non-Linear Optical (NLO) Materials

The quest for new materials with significant non-linear optical (NLO) properties is driven by their potential applications in high-tech fields like laser technology, optical data storage, and telecommunications. mdpi.com Molecules with a strong "push-pull" character, like this compound, are prime candidates for NLO applications. This is due to their molecular structure, which facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source.

In this compound, the two dimethylamino groups act as potent electron donors (the "push"), while the two cyano groups on the malononitrile moiety serve as strong electron acceptors (the "pull"). These are connected by a carbon-carbon double bond which acts as a π-bridge, enabling efficient charge transfer from the donor to the acceptor end of the molecule. This charge separation results in a large change in the molecular dipole moment upon excitation, which is a key determinant of second and third-order NLO activity.

While direct experimental measurements of the hyperpolarizability of this compound are not extensively documented in current literature, its structural analogues and precursors are recognized for their NLO potential. For instance, polymethine dyes, which can be synthesized from related precursors, are a class of materials investigated for NLO applications. mdpi.com Theoretical studies on similar donor-acceptor systems confirm that the introduction of strong donor and acceptor groups linked by a conjugated bridge enhances NLO responses. acs.org The efficiency of these materials is often linked to a low HOMO-LUMO energy gap, which facilitates electronic transitions. acs.org

Table 1: Structural Features of this compound Relevant to NLO Properties

Feature Role in NLO Properties
Electron Donor Groups Two dimethylamino (-N(CH₃)₂) groups "push" electron density into the π-system.
Electron Acceptor Group The malononitrile moiety, with two cyano (-CN) groups, "pulls" electron density.
π-Conjugated Bridge The central C=C double bond facilitates efficient intramolecular charge transfer (ICT).

Electrochemical Studies and Redox Behavior

The push-pull electronic structure of this compound also dictates its electrochemical properties. The presence of electron-rich dimethylamino groups and the electron-deficient malononitrile group makes the molecule susceptible to both oxidation and reduction processes. The study of such redox behavior is essential for applications in molecular electronics, sensors, and as active materials in batteries.

Table 2: Expected Electrochemical Characteristics of this compound

Property Expected Behavior Rationale
Oxidation Expected to undergo oxidation at the electron-rich bis(dimethylamino)methylene end. The dimethylamino groups are strong electron-donating moieties, stabilizing the resulting radical cation.
Reduction Expected to undergo reduction at the electron-deficient dicyanomethylene end. The two cyano groups are strong electron-withdrawing groups, stabilizing the resulting radical anion.
Redox Activity The compound is predicted to be redox-active. The push-pull nature facilitates electron transfer processes, making it both an electron donor and acceptor.

Catalysis and Organocatalysis Research

In the field of catalysis, organocatalysts—small organic molecules that accelerate chemical reactions—have become a cornerstone of modern green chemistry. Research often focuses on designing molecules that can act as Lewis bases, Lewis acids, or bifunctional activators.

Based on available research, this compound is typically positioned as a synthetic target or a building block in organic synthesis rather than as a catalyst itself. mdpi.comcymitquimica.com For example, related compounds such as 2,5-bis((dimethylamino)methylene)cyclopentanone are synthesized via organocatalyzed condensation reactions, highlighting the role of catalysts in forming such structures, not the other way around. mdpi.com

The synthesis of various heterocyclic compounds often involves the reaction of active methylene (B1212753) compounds like malononitrile in the presence of a catalyst. researchgate.netresearchgate.net These reactions demonstrate the utility of the malononitrile fragment as a key reactant that is activated by a catalyst. There is no significant evidence in the reviewed literature to suggest that this compound itself possesses notable catalytic activity or has been employed as an organocatalyst in chemical transformations. Its chemical nature as a stable, electron-rich olefin makes it more suitable as a precursor for more complex functional materials.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1,5-diazabicyclo(4.3.0)non-5-ene (DBN)
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
2,5-bis((dimethylamino)methylene)cyclopentanone
Malononitrile
N,N-Dimethylformamide dimethyl acetal (B89532)

Future Directions and Emerging Academic Research Avenues for Bis Dimethylamino Methylene Malononitrile

Novel Synthetic Approaches and Catalyst Development

Future research into the synthesis of [Bis(dimethylamino)methylene]malononitrile and its derivatives is likely to focus on the development of more efficient, sustainable, and versatile methodologies. While classical syntheses exist, emerging strategies will probably center on green chemistry principles and advanced catalytic systems.

A significant avenue of exploration lies in the application of novel catalysts. Research into the synthesis of related benzylidenemalononitriles has demonstrated the efficacy of various catalytic systems that could be adapted for this compound. For instance, the use of commercially available and inexpensive catalysts like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) has been shown to be highly efficient for Knoevenagel condensations in aqueous media, offering short reaction times and high yields. taylorfrancis.comtandfonline.com This "dual activation" mechanism, where the catalyst activates both the active methylene (B1212753) compound and the carbonyl group, could be a fruitful area of investigation. taylorfrancis.com

Furthermore, the development of heterogeneous catalysts presents a promising frontier. Nanocatalysts, such as copper nanoparticles supported on metal-organic frameworks like ZIF-8 or bimetallic nanohybrids based on multi-walled carbon nanotubes (NiCu@MWCNT), have shown high catalytic performance in related condensations under mild conditions. nih.gov These catalysts offer advantages such as ease of recovery, reusability, and resistance to structural deterioration, aligning with the principles of green chemistry. nih.gov The exploration of naturally derived supports, like chitosan, for the immobilization of metal oxide nanocomposites also presents an eco-friendly catalytic approach.

Solvent-free synthesis is another key area for future development. The synthesis of a related compound, 2,5-bis((dimethylamino)methylene)cyclopentanone, has been successfully achieved under solvent-free conditions using an organocatalyst, highlighting the potential for similar approaches to this compound. acs.orgmdpi.com These methods not only reduce environmental impact but can also lead to higher product yields by simplifying purification processes. mdpi.com

Multicomponent reactions (MCRs) are also expected to play a more significant role. researchgate.netnih.gov These reactions, where multiple starting materials react in a single synthetic operation to form a complex product, offer high atom economy and efficiency. researchgate.net Developing MCRs that incorporate the this compound scaffold or its precursors could lead to the rapid generation of diverse and structurally complex molecules. taylorfrancis.comresearchgate.net

Catalyst TypeExamplePotential Advantages
HomogeneousLithium Hydroxide Monohydrate (LiOH·H₂O)Inexpensive, efficient in aqueous media, short reaction times. taylorfrancis.comtandfonline.com
HeterogeneousNiCu@MWCNT NanohybridsHigh catalytic performance, reusability, mild reaction conditions. nih.gov
HeterogeneousCopper on ZIF-8Sustainable, uses air as an oxidant, active at moderate temperatures.
Organocatalyst1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Enables solvent-free synthesis, high product yields. acs.orgmdpi.com

High-Throughput Screening and Combinatorial Chemistry for Derivatives

The exploration of this compound's potential can be significantly accelerated through the adoption of high-throughput screening (HTS) and combinatorial chemistry. These technologies, widely used in drug discovery and materials science, allow for the rapid synthesis and evaluation of large libraries of related compounds, enabling the efficient identification of derivatives with desired properties. youtube.comyoutube.comyoutube.com

Future research will likely involve the design and implementation of combinatorial syntheses to create extensive libraries of this compound derivatives. By systematically varying the substituents on the dimethylamino groups or by replacing them with other electron-donating moieties, a vast chemical space can be explored. This approach, coupled with automated synthesis platforms, can generate thousands of compounds in a short period. youtube.com

Once these libraries are created, HTS can be employed to screen for a wide range of properties. For example, in materials science, derivatives could be screened for their non-linear optical (NLO) properties, fluorescence characteristics, or their performance in electronic devices. In a biological context, these libraries could be screened against various disease targets to identify potential therapeutic agents. youtube.com The use of miniaturized assay formats, such as microtiter plates, and robotic automation allows for the testing of millions of compounds per day. youtube.com

The data generated from HTS is vast and requires sophisticated data analysis techniques. Advanced algorithms and data scientists are crucial for identifying patterns, pinpointing promising candidates, and establishing structure-activity relationships (SAR) or structure-property relationships (SPR). youtube.com This information can then be used to guide the design of next-generation derivatives with enhanced performance. The integration of automated tools for reaction screening can further accelerate the discovery and optimization of reaction conditions for the synthesis of these novel derivatives. youtube.com

TechnologyApplication to this compoundPotential Outcomes
Combinatorial ChemistrySynthesis of large libraries with varied substituents.Rapid exploration of chemical space, generation of diverse derivatives. youtube.com
High-Throughput ScreeningAutomated testing of libraries for specific properties.Efficient identification of "hit" compounds with desired activities. youtube.comyoutube.com
Automated Reaction ScreeningOptimization of synthesis conditions for new derivatives.Accelerated development of efficient synthetic routes. youtube.com

Integration into Multicomponent Systems and Hybrid Materials

A significant future research direction for this compound lies in its integration into more complex molecular architectures and functional materials. Its inherent reactivity and electronic properties make it an attractive building block for multicomponent systems and hybrid materials with tailored functionalities.

The use of malononitrile (B47326) and its derivatives as key components in multicomponent reactions (MCRs) to synthesize a wide variety of heterocyclic compounds is well-established. taylorfrancis.comresearchgate.net Future work will likely focus on leveraging the unique reactivity of this compound in similar MCRs to construct novel and complex molecular scaffolds. Its electron-rich enamine character, combined with the electron-withdrawing nitrile groups, suggests a rich and underexplored reactivity profile in this context.

Furthermore, the incorporation of this compound into hybrid materials is a promising avenue. This could involve its covalent attachment to or non-covalent interaction with polymers, nanoparticles, or surfaces. For example, integrating this molecule into polymer films could lead to new materials with interesting optical or electronic properties. The development of hybrid biopolymer-based metal oxide nanocomposites, using materials like chitosan, has been shown to create effective and recyclable heterogeneous catalysts. researchgate.net Similar strategies could be employed with this compound to create novel functional materials.

The creation of donor-acceptor systems is another key area. By coupling this compound (as the donor component) with various electron-acceptor moieties, new materials with strong intramolecular charge-transfer (ICT) characteristics can be designed. nih.gov These materials are of interest for applications in organic electronics, photovoltaics, and as fluorescent probes.

Exploration of New Reactivity Manifolds

While the Knoevenagel condensation is a common reaction involving malononitrile derivatives, the full reactive potential of this compound is far from being completely understood. Future research is expected to uncover new reactivity manifolds, leading to the synthesis of novel molecular structures and functional motifs.

The malononitrile dimer, a related species, has been shown to be a versatile precursor for a variety of polyfunctionally substituted aminoaromatics, pyridines, and other heterocyclic systems. nih.govuni-regensburg.de The reaction conditions can often be tuned to favor the formation of different products. uni-regensburg.de Similar explorations with this compound could reveal analogous, yet distinct, reaction pathways. Its reaction with various electrophiles and nucleophiles is an area ripe for investigation.

The development of tandem or cascade reactions initiated by this compound is another exciting prospect. For instance, a reaction could be designed where an initial transformation of the this compound moiety triggers a series of subsequent bond-forming events, leading to the rapid construction of complex molecular architectures from simple precursors. The light-driven cascade reaction for preparing benzylidenemalononitrile (B1330407) derivatives, which combines photooxidation with a Knoevenagel condensation, serves as an inspiration for such tandem processes. uni-regensburg.de

The reaction of this compound with various ketenethioacetals or other reactive intermediates could also lead to novel substitution products and heterocyclic systems. The reactivity of the bis(methylthio)methylene group in related compounds suggests that the bis(dimethylamino)methylene group could also participate in a range of substitution and cyclization reactions. clockss.org

Advanced Spectroscopic Probes for Real-Time Dynamics

The strong push-pull nature of this compound makes it an ideal candidate for studying fundamental photophysical processes, such as intramolecular charge transfer (ICT). nih.govnih.gov Future research will undoubtedly employ advanced spectroscopic techniques to probe the real-time dynamics of this molecule in its ground and excited states.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for investigating ultrafast processes that occur on the timescale of molecular vibrations. nih.govnii.ac.jp This technique can be used to directly observe the formation and evolution of the ICT state in this compound upon photoexcitation. nih.gov By studying the dynamics in different solvent environments, detailed insights into the role of solvent polarity and viscosity on the charge transfer process can be obtained. nih.gov Such studies are crucial for understanding the fundamental principles that govern the behavior of donor-acceptor systems and for designing molecules with optimized photophysical properties for applications in optoelectronics and sensing. acs.orgnih.gov

Time-resolved fluorescence and vibrational spectroscopy can provide complementary information about the excited-state dynamics. acs.org These techniques can reveal details about the structural changes that accompany the ICT process and the pathways of energy relaxation. The study of related donor-acceptor systems has shown that twisting of the donor or acceptor groups can play a crucial role in facilitating charge transfer, a phenomenon known as twisted intramolecular charge transfer (TICT). nih.gov Investigating these dynamics in this compound will provide a deeper understanding of its photophysics.

Furthermore, advanced NMR techniques, such as dissolution dynamic nuclear polarization (dDNP), offer the potential to detect and characterize short-lived reaction intermediates in real-time. dtu.dk Applying this method to reactions involving this compound could provide unprecedented insights into reaction mechanisms and help to identify key intermediates that are not observable by conventional spectroscopic methods. dtu.dk

Spectroscopic TechniqueInformation GainedRelevance to this compound
Femtosecond Transient AbsorptionUltrafast excited-state dynamics, observation of ICT state formation. nih.govnii.ac.jpUnderstanding the fundamental photophysics of the push-pull system.
Time-Resolved FluorescenceExcited-state lifetimes, pathways of energy relaxation. acs.orgCharacterizing the emission properties and dynamics.
Time-Resolved Vibrational SpectroscopyStructural changes in the excited state. acs.orgProbing the molecular motions accompanying charge transfer.
Dissolution DNP NMRReal-time detection of reaction intermediates. dtu.dkElucidating complex reaction mechanisms.

Q & A

Q. What are the key structural features of [bis(dimethylamino)methylene]malononitrile that influence its reactivity?

The compound exhibits a twisted conformation around the central C=C bond (21.7°–29.3°), as revealed by X-ray crystallography. This distortion arises from steric interactions between the dimethylamino groups and the malononitrile moiety. The bond length of the central C=C bond is 1.407 Å, slightly elongated compared to typical C=C bonds, enhancing electrophilic character for nucleophilic attack. These structural attributes facilitate its reactivity in cyclization and multicomponent reactions .

Structural ParameterValue
C=C bond length1.407 Å
Dihedral angle (C=C twist)29.3°
Crystal systemOrthorhombic

Q. How is this compound utilized in multicomponent reactions to synthesize heterocyclic compounds?

The compound serves as a versatile synthon in one-pot reactions. For example, reacting it with cyanoguanidine and primary amines under sodium ethoxide catalysis yields 4-(alkyl/arylamino)-6-amino-5-cyano-2-cyanoimino-1H-pyrimidines. The dimethylamino groups enhance solubility in polar aprotic solvents (e.g., DMF), while the electron-deficient malononitrile core promotes nucleophilic addition. Methodologically, maintaining anhydrous conditions and controlled stoichiometry (1:1:1 ratio) is critical to avoid side products like 4-ethoxy-2-cyanoimino-1H-pyrimidine .

Advanced Research Questions

Q. What strategies optimize the yield of pyrimidine derivatives when using this compound with varying nucleophiles?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing zwitterionic intermediates.
  • Catalyst tuning : Sodium ethoxide (10 mol%) outperforms weaker bases like pyridine in deprotonating nucleophiles.
  • Temperature control : Reactions at 80–100°C minimize side-product formation (e.g., cyclization byproducts).
  • Substituent effects : Bulky nucleophiles (e.g., ortho-substituted anilines) require longer reaction times (24–48 h) due to steric hindrance. Contrasting data exist when using β-hydroxyamines, which yield inactive oxazolidin-2-ylidene derivatives, highlighting the need for nucleophile screening .

Q. How do steric and electronic effects of substituents on this compound affect its participation in cyclization reactions?

  • Steric effects : Replacing dimethylamino groups with bulkier substituents (e.g., diethylamino) reduces reaction rates due to hindered access to the electrophilic C=C bond.
  • Electronic effects : Electron-donating groups (e.g., methylthio in bis(methylthio)methylene analogs) decrease electrophilicity, necessitating stronger bases (e.g., NaH instead of NaOEt).
  • Case study : In Zn(OTf)₂-promoted cyclization with tosylhydrazones, the dimethylamino groups act as transient ligands, accelerating metal coordination and subsequent [3+2] cycloaddition. Kinetic studies (monitored via ¹H NMR) reveal a second-order dependence on the malononitrile derivative .

Q. How can contradictions in product outcomes be resolved when using this compound under varying reaction conditions?

Contradictions arise from competing pathways:

  • Amine-free conditions : The compound reacts directly with cyanoguanidine to form 4-ethoxy-2-cyanoimino-1H-pyrimidine, bypassing the multicomponent route.
  • Nucleophile strength : Weak nucleophiles (e.g., water) lead to hydrolysis products, while strong nucleophiles (e.g., enamines) favor cyclization. Resolution : Use in situ IR or LC-MS to monitor intermediate formation. For example, detecting the zwitterionic adduct (via ν(CN) shifts at ~2200 cm⁻¹) confirms successful nucleophilic attack .

Q. What advanced applications exist for derivatives of this compound in materials science?

Derivatives like TPE-TPA-DCM (modified with tetraphenylethene units) exhibit aggregation-induced emission (AIE), making them suitable for far-red/near-infrared bioimaging. Methodologically, encapsulating such derivatives in bovine serum albumin (BSA) nanoparticles enhances biocompatibility and tumor-targeting efficiency via the EPR effect. Key parameters include:

  • Particle size : 50–100 nm (optimized via sonication).
  • Loading efficiency : >80% achieved using nanoprecipitation .

Data Contradiction Analysis

  • vs. : reports inactive oxazolidin-2-ylidene products with β-hydroxyamines, while demonstrates successful cyclization with tosylhydrazones. This discrepancy arises from differences in nucleophile electronic profiles (β-hydroxyamines are less nucleophilic than tosylhydrazones).
  • Resolution : Pre-activate β-hydroxyamines with TMSCl to enhance nucleophilicity .

Retrosynthesis Analysis

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[Bis(dimethylamino)methylene]malononitrile

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